tert-Butyl (5-bromo-2-nitrophenyl)glycinate
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Overview
Description
tert-Butyl (5-bromo-2-nitrophenyl)glycinate is a chemical compound with the molecular formula C13H18BrN3O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl ester group, a bromo-substituted aromatic ring, and a nitro group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((5-bromo-2-nitrophenyl)amino)acetate typically involves the following steps:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromine atom.
Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Coupling: The protected intermediate is then coupled with bromoacetic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-2-nitrophenyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-((5-bromo-2-aminophenyl)amino)acetate.
Hydrolysis: Formation of 2-((5-bromo-2-nitrophenyl)amino)acetic acid.
Scientific Research Applications
tert-Butyl (5-bromo-2-nitrophenyl)glycinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-butyl 2-((5-bromo-2-nitrophenyl)amino)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: Used as a building block in organic synthesis.
Indole Derivatives: Known for their biological activities and applications in medicinal chemistry.
Uniqueness
tert-Butyl (5-bromo-2-nitrophenyl)glycinate is unique due to its combination of functional groups, which allows for diverse chemical transformations and applications. Its bromo and nitro substituents provide reactivity that can be exploited in various synthetic pathways.
Properties
IUPAC Name |
tert-butyl 2-(5-bromo-2-nitroanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(16)7-14-9-6-8(13)4-5-10(9)15(17)18/h4-6,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBLTJPIKQQTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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